molecular formula C10H12N2O2 B6151569 N-(3-amino-4-methoxyphenyl)prop-2-enamide CAS No. 1153090-96-0

N-(3-amino-4-methoxyphenyl)prop-2-enamide

Cat. No.: B6151569
CAS No.: 1153090-96-0
M. Wt: 192.21 g/mol
InChI Key: SFHMNLJDIVRPIM-UHFFFAOYSA-N
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Description

“N-(3-amino-4-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C10H12N2O2 . It is also known as "2-Propenamide, N-(3-amino-4-methoxyphenyl)-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a prop-2-enamide group attached to a 3-amino-4-methoxyphenyl group . The InChI code for this compound is 1S/C10H12N2O2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 192.21 . The melting point is between 97-99 degrees Celsius .

Safety and Hazards

The safety information for “N-(3-amino-4-methoxyphenyl)prop-2-enamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-amino-4-methoxyphenyl)prop-2-enamide involves the reaction of 3-amino-4-methoxybenzaldehyde with prop-2-enoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-amino-4-methoxybenzaldehyde", "prop-2-enoyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 3-amino-4-methoxybenzaldehyde in a dry solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add prop-2-enoyl chloride to the solution while stirring at room temperature.", "Allow the reaction to proceed for several hours, monitoring the progress by TLC.", "Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

1153090-96-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(3-amino-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H12N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1,11H2,2H3,(H,12,13)

InChI Key

SFHMNLJDIVRPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)N

Purity

95

Origin of Product

United States

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